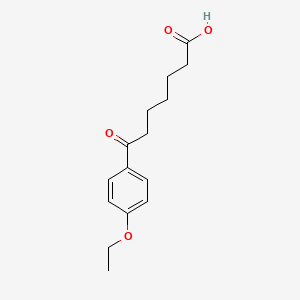

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(4-ethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMIVRGEMAKQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645439 | |

| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-69-0 | |

| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid CAS 898791-69-0

An In-Depth Technical Guide to the Synthetic Utility and Potential Applications of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (CAS 898791-69-0)

Introduction and Physicochemical Profile

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is a bifunctional organic molecule characterized by a terminal carboxylic acid, a central alkyl chain, and an aromatic ketone. This unique combination of a nucleophilic-ready carboxylic acid and an electrophilic ketone on a semi-rigid backbone makes it a compelling scaffold for chemical library synthesis in drug discovery and materials science. The ethoxyphenyl group provides a specific lipophilic and aromatic interaction domain, which can be crucial for molecular recognition at a biological target.

This guide, intended for researchers and drug development professionals, outlines the core physicochemical properties of this molecule, provides detailed protocols for its chemical modification, and proposes a strategic framework for its application in screening campaigns.

Physicochemical Data

A summary of the key computed and identifying properties for 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid and its structural analogs is presented below. Understanding these properties is the first step in designing synthetic routes and formulating screening assays.

| Property | Value / Identifier |

| IUPAC Name | 7-(4-ethoxyphenyl)-7-oxoheptanoic acid |

| CAS Number | 898791-69-0 |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| InChI | InChI=1S/C15H20O4/c1-2-19-14-10-7-12(8-11-14)13(16)9-5-3-4-6-11-15(17)18/h7-8,10-11H,2-6,9H2,1H3,(H,17,18) |

| InChIKey | ZFFVWPPWEUFDQK-UHFFFAOYSA-N[] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O[] |

Part 1: Synthetic Utility and Derivatization Potential

The true value of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid as a research tool lies in its capacity for selective modification at two distinct functional groups. The carboxylic acid allows for the formation of amides, esters, and other acyl derivatives, while the ketone can be reduced to a secondary alcohol or used in condensation reactions. This dual reactivity enables the creation of a diverse library of compounds from a single, advanced scaffold.

The general workflow for creating a small, focused library from this core structure is visualized below.

Caption: General workflow for the synthesis and purification of derivatives.

Experimental Protocol 1: Amide Synthesis via Peptide Coupling

The conversion of the carboxylic acid to an amide is a robust method for introducing diverse chemical functionalities. Modern peptide coupling reagents offer high yields and minimize side reactions, particularly racemization if chiral amines are used.

Rationale: The choice of coupling reagent depends on the amine's reactivity and steric hindrance. HATU is highly efficient for hindered or less nucleophilic amines, while EDC/HOBt is a cost-effective standard for simpler amines. The base, typically DIPEA, acts as a proton scavenger without being overly nucleophilic.[2]

Step-by-Step Methodology (General Procedure):

-

Dissolve 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add the chosen amine (1.1 eq) and the coupling reagent (e.g., HATU, 1.2 eq).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[3]

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel) to yield the pure amide derivative.

Table 1: Representative Conditions for Amide Synthesis

| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 12 | 85-90 |

| 2 | Benzylamine | HATU | DIPEA | DMF | 8 | >90 |

| 3 | Morpholine | T3P | Pyridine | DCM | 6 | 85-90 |

Yields are estimated based on analogous reactions with similar scaffolds.[2]

Experimental Protocol 2: Ester Synthesis

Esterification provides another avenue for modifying the scaffold's polarity, solubility, and metabolic stability.

Rationale: For simple, unhindered alcohols like methanol or ethanol, a classic Fischer esterification using a catalytic amount of strong acid is highly effective and economical.[2] For more sensitive or sterically hindered alcohols, a milder approach like the DCC/DMAP coupling (Steglich esterification) is preferred to avoid harsh acidic conditions.

Step-by-Step Methodology (Acid-Catalyzed):

-

Dissolve 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated H₂SO₄ (3-5 drops).

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in DCM or ethyl acetate and wash with saturated NaHCO₃ solution and brine to neutralize the acid.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester.

Table 2: Representative Conditions for Ester Synthesis

| Entry | Alcohol | Catalyst / Reagent | Solvent | Reaction Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 24 | >95 |

| 2 | Ethanol | DCC/DMAP | DCM | 12 | ~90 |

| 3 | Benzyl alcohol | CDI | Acetonitrile | 18 | ~87 |

Yields are estimated based on analogous reactions with similar scaffolds.[2]

Experimental Protocol 3: Selective Reduction of the Ketone

Reducing the ketone to a secondary alcohol introduces a new hydrogen-bond donor and a potential chiral center, significantly altering the molecule's three-dimensional shape and interaction profile.

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity. It readily reduces ketones and aldehydes but is generally unreactive towards carboxylic acids and esters under standard conditions (in protic solvents like methanol or ethanol). This chemoselectivity is critical for a bifunctional molecule like the topic compound.[2]

Step-by-Step Methodology:

-

Dissolve the 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid derivative (ester or amide) (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control the initial effervescence.

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

-

Quench the reaction by the slow, careful addition of 1 M HCl at 0 °C until the solution is acidic and gas evolution ceases.[2]

-

Extract the mixture with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol derivative.

Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Key diagnostic signals include the disappearance of the carboxylic acid proton (~10-12 ppm) upon ester or amide formation and the appearance of a new methine proton signal (~3.5-4.5 ppm) upon ketone reduction.[4][5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the new compounds, validating a successful transformation.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.

Part 3: Hypothetical Biological Applications & Screening Strategy

While the specific biological targets of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid are not yet defined, its structure is amenable to interaction with various enzyme classes. The aromatic ketone is a common feature in kinase inhibitors, and the flexible alkyl-acid chain can target protein-protein interactions or transporter binding sites.

Hypothetical Target: Kinase Signaling Pathway

Many therapeutic agents function by inhibiting kinases in signaling pathways that become dysregulated in diseases like cancer or inflammation. A derivative of our scaffold could hypothetically act as an ATP-competitive inhibitor, with the ethoxyphenyl group occupying a hydrophobic pocket and the derivatized tail extending towards the solvent-exposed region to enhance selectivity and physical properties.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Proposed Screening Workflow

To identify biologically active derivatives, a structured screening cascade is recommended. This workflow ensures that resources are focused on the most promising compounds.

Caption: A logical workflow for screening and identifying lead compounds.

-

Primary Biochemical Screen: The synthesized library would be tested against a panel of purified kinases to identify initial "hits" and determine their half-maximal inhibitory concentration (IC₅₀).

-

Secondary Cell-Based Screen: Hits from the primary screen are then evaluated in relevant cancer cell lines (e.g., MCF-7 for breast cancer) to confirm their ability to inhibit cell proliferation and to provide an initial assessment of cytotoxicity.[7][8]

-

In Vitro ADME/Tox: Promising compounds from cellular assays undergo preliminary absorption, distribution, metabolism, and excretion (ADME) and toxicity profiling. This includes assays for metabolic stability in liver microsomes and cytotoxicity against healthy cell lines.[9][10]

-

Lead Optimization: Compounds that pass these hurdles become "leads" for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid represents a valuable and under-explored chemical scaffold. Its bifunctional nature allows for the straightforward application of robust and well-established synthetic protocols to generate diverse molecular libraries. By following a logical workflow of synthesis, characterization, and tiered biological screening, researchers can effectively probe the therapeutic potential of this scaffold, accelerating the discovery of novel lead compounds for drug development.

References

- Myocyte enhancer factor 2 (MEF2) modulators.

- Supporting inform

- 7-Ethoxy-7-oxoheptanoic acid | 33018-91-6 - Sigma-Aldrich.

- Organic Syntheses Procedure.

- 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem - NIH.

- 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem.

- NMR spectral data for compounds 1 -4 and reference compounds.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid - Benchchem.

- In vitro evidence for endocrine-disrupting chemical (EDC)'s inhibition of drug metabolism.

- Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells.

- Chemical Constituents with Cytotoxic Activity from Dracocephalum imberbe - ResearchG

- CAS 898791-63-4 7-(2-ETHOXYPHENYL)-7-OXOHEPTANOIC ACID - BOC Sciences.

- Estrogenic Potential of Certain Pyrethroid Compounds in the MCF-7 Human Breast Carcinoma Cell Line - PubMed.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. epfl.ch [epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. Estrogenic potential of certain pyrethroid compounds in the MCF-7 human breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evidence for endocrine-disrupting chemical (EDC)'s inhibition of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Omega-Aryl-Omega-Oxoalkanoic Acid Derivatives: From Synthesis to Therapeutic Application

Abstract: This technical guide provides a comprehensive overview of omega-aryl-omega-oxoalkanoic acid derivatives, a class of molecules holding significant promise in medicinal chemistry and drug development. We will explore the foundational aspects of their chemical structure, delve into robust synthetic methodologies, and analyze the critical interplay between their structure and biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and evaluation of these compounds. The narrative emphasizes the causality behind experimental choices, providing self-validating protocols and grounding key claims in authoritative scientific literature.

Introduction to the Omega-Aryl-Omega-Oxoalkanoic Acid Scaffold

Core Chemical Structure and Nomenclature

The omega-aryl-omega-oxoalkanoic acid scaffold is characterized by three key features: a terminal carboxylic acid, a linear or branched alkanoic chain, and an omega-positioned carbonyl group (ketone) directly attached to an aromatic (aryl) ring. The general structure can be represented as Aryl-C(=O)-(CH₂)n-COOH .

This unique arrangement imparts a specific set of physicochemical properties that are highly tunable for interaction with biological targets. The carboxylic acid moiety often serves as a critical anchoring point, engaging in hydrogen bonding or ionic interactions within a receptor or enzyme active site.[1] The aryl group provides a locus for a wide range of modifications to influence properties like hydrophobicity, electronic distribution, and steric bulk, while the alkanoic chain acts as a flexible spacer, allowing optimal positioning of the terminal functional groups.

Significance in Medicinal Chemistry

This class of compounds has garnered substantial interest primarily for its potential as antagonists and inhibitors in various signaling pathways. A notable example is their development as leukotriene antagonists, which are crucial in managing inflammatory diseases such as asthma.[2] The structural mimicry of endogenous ligands, combined with the chemical stability of the scaffold, makes these derivatives attractive candidates for lead optimization campaigns. The development of a chemical series often involves optimizing multiple properties simultaneously, including potency, toxicity, and bioavailability, and understanding the structure-activity relationships (SAR) is fundamental to this process.[3]

Synthetic Methodologies: A Rational Approach

The synthesis of omega-aryl-omega-oxoalkanoic acids is typically achieved through convergent strategies that build the molecule from readily available starting materials. The choice of synthetic route is governed by factors such as the desired substitution on the aryl ring, the length of the alkanoic chain, and overall yield efficiency.

Dominant Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for constructing the core scaffold is the Friedel-Crafts acylation. This reaction forms the key carbon-carbon bond between the aromatic ring and the electrophilic acyl group derived from a dicarboxylic acid derivative.

The causality for this choice is clear: Friedel-Crafts acylation is a robust and well-understood reaction that proceeds with high efficiency, particularly when the aryl ring is electron-rich. The use of a cyclic anhydride of a dicarboxylic acid (e.g., succinic anhydride for n=2, glutaric anhydride for n=3) as the acylating agent is particularly advantageous as it provides the required keto-acid structure in a single, regioselective step.

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid

This protocol describes a self-validating workflow for a representative synthesis, including reaction setup, workup, and purification.

Materials:

-

Toluene (1.1 mol)

-

Succinic Anhydride (1.0 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 mol)

-

Dichloromethane (DCM), anhydrous (500 mL)

-

Hydrochloric Acid (HCl), 6M solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup (Inert Atmosphere): To a 1L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.2 mol) and anhydrous DCM (200 mL). Cool the suspension to 0°C in an ice bath. Rationale: The reaction is highly exothermic and moisture-sensitive; an inert atmosphere and low temperature are critical to prevent degradation of the catalyst and unwanted side reactions.

-

Formation of the Acylating Agent: In a separate beaker, dissolve succinic anhydride (1.0 mol) in toluene (1.1 mol). Transfer this solution to the dropping funnel.

-

Acylation: Add the toluene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 5°C. Rationale: Slow addition controls the reaction rate and heat generation, maximizing the yield of the desired product.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 200 mL). Rationale: This hydrolyzes the aluminum complex, protonates the carboxylate, and moves the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 100 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with brine (1x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification (Self-Validation): The crude solid is purified by recrystallization from an ethanol/water mixture. The purity of the final product should be validated by measuring its melting point and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Structure-Activity Relationships (SAR) and Metabolism

Understanding the SAR is paramount for optimizing the therapeutic potential of this chemical class.[3] Modifications to each part of the scaffold—the aryl ring, the alkanoic linker, and the carboxylic acid—can profoundly impact biological activity.[1]

Key SAR Insights

A study on a series of 5-aryl-4,6-dithianonanedioic acids, which share structural similarities, revealed several key SAR trends for leukotriene antagonist activity.[2]

-

Aryl Ring Substitution: The position of substituents on the aromatic ring is critical. Ortho- and meta-substituted compounds often display comparable and potent activity, whereas para-substituted analogs can be inactive.[2] This suggests a specific spatial requirement for the aryl group within the binding pocket.

-

Alkanoic Chain Length: An optimal chain length often exists for the lipid tail or spacer region. For leukotriene antagonists, a chain length equivalent to 10-12 atoms was found to be optimal.[2]

-

Carboxylic Acid Moiety: This group is typically essential for activity, acting as a bioisostere for the carboxylate in the endogenous ligand.[4] Its replacement or modification often leads to a significant loss of potency.

Caption: Key structural components for SAR modification.

Metabolic Pathways

The metabolism of these derivatives is a crucial consideration in drug development. A primary metabolic pathway for many xenobiotics is oxidation. Aldehyde oxidases (AOXs) are a class of molybdo-flavoenzymes that play a significant role in the Phase I metabolism of various drugs.[5] These enzymes are capable of oxidizing aromatic aldehydes to their corresponding carboxylic acids and hydroxylating heterocycles.[6] While the omega-oxo group is a ketone, related structures can be substrates for AOX or other oxidative enzymes, potentially leading to metabolic inactivation or the formation of active metabolites. Predicting AOX-mediated metabolism is a known challenge in drug discovery, as there can be significant species differences, making extrapolation from animal models to humans difficult.[6][7]

Pharmacological Activity and Therapeutic Potential

Mechanism of Action: Leukotriene Receptor Antagonism

Many omega-aryl-omega-oxoalkanoic acid derivatives function as competitive antagonists of cysteinyl leukotriene receptors (CysLT1). Leukotrienes are inflammatory mediators derived from arachidonic acid, and their interaction with CysLT1 receptors on smooth muscle cells in the airways leads to bronchoconstriction, a hallmark of asthma.[2]

By structurally mimicking the endogenous ligand LTD₄, these derivatives bind to the CysLT1 receptor without eliciting a response, thereby blocking the downstream signaling cascade that leads to inflammation and bronchoconstriction.

Caption: Mechanism of action for CysLT1 receptor antagonists.

Biological Activity Data

The following table summarizes hypothetical but representative biological activity data for a series of derivatives, illustrating common SAR trends.

| Compound ID | Aryl Substitution (R) | Linker Length (n) | CysLT1 Binding Affinity (IC₅₀, nM) |

| LEAD-01 | 2-Methyl | 2 | 15.2 |

| LEAD-02 | 3-Methyl | 2 | 18.5 |

| LEAD-03 | 4-Methyl | 2 | > 1000 |

| LEAD-04 | 2-Methyl | 1 | 250.7 |

| LEAD-05 | 2-Methyl | 3 | 89.3 |

| LEAD-06 | 2-Methoxy | 2 | 12.1 |

Data is illustrative and based on general SAR principles discussed in the literature.[2]

Key Experimental Workflow: Biological Evaluation

In Vitro Receptor Binding Assay

A crucial step in characterizing these compounds is to determine their binding affinity for the target receptor. A competitive radioligand binding assay is a standard, self-validating method.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (e.g., [³H]LTD₄) to the CysLT1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human CysLT1 receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand ([³H]LTD₄) at a fixed concentration (near its K_d), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat. Unbound radioligand will pass through, while receptor-bound ligand is retained on the filter.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

Omega-aryl-omega-oxoalkanoic acid derivatives represent a versatile and powerful scaffold in modern medicinal chemistry. Their rational design, enabled by well-established synthetic routes and a growing understanding of their structure-activity relationships, has led to the development of potent therapeutic candidates. Future research will likely focus on fine-tuning the scaffold to improve pharmacokinetic profiles, reduce off-target effects, and explore applications beyond inflammation, potentially in oncology and metabolic diseases. The continued integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of new, clinically valuable agents from this promising chemical class.

References

- Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.

- Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Bentham Science.

-

Omega-3-carboxylic acids. (n.d.). Wikipedia. [Link]

-

Belley, M., et al. (1992). Synthesis and structure-activity relationship studies of a series of 5-aryl-4,6-dithianonanedioic acids and related compounds: a novel class of leukotriene antagonists. Journal of Medicinal Chemistry, 35(19), 3484-3497. [Link]

-

Huang, C. B., & Ebersole, J. L. (2010). A novel bioactivity of omega-3 polyunsaturated fatty acids and their ester derivatives. Molecular Oral Microbiology, 25(1), 75-80. [Link]

-

Huang, C. B., & Ebersole, J. L. (2010). A novel bioactivity of omega-3 polyunsaturated fatty acids and their ester derivatives. Molecular Oral Microbiology, 25(1), 75-80. [Link]

-

Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 717-729. [Link]

-

Massaro, M., Scoditti, E., & Carluccio, M. A. (2006). Omega 3 fatty acids: biological activity and effects on human health. La Clinica Terapeutica, 157(1), 47-54. [Link]

-

Knapp, H. R. (n.d.). Pharmacology of OMEGA-3 Fatty Acids. Grantome. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (2011). Asian Journal of Chemistry, 23(12), 5361-5363. [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. In Silico Drug Discovery and Design. [Link]

-

The Sources, Synthesis and Biological Actions of Omega-3 and Omega-6 Fatty Acids in Red Meat: An Overview. (2019). Foods, 8(11), 544. [Link]

-

Synthesis of medium-chain carboxylic acids or α,ω-dicarboxylic acids from cellulose-derived platform chemicals. (2017). Green Chemistry, 19(6), 1533-1538. [Link]

-

Thomas, L., & Rainger, G. E. (2014). Pharmacology and therapeutics of omega-3 polyunsaturated fatty acids in chronic inflammatory disease. Pharmacology & Therapeutics, 141(1), 77-86. [Link]

-

Carboxylic acid synthesis by oxidative cleavages or rearrangements. (n.d.). Organic Chemistry Portal. [Link]

-

Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges. Expert Opinion on Drug Discovery, 8(6), 717-729. [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Essential Polyunsaturated Fatty Acids: Bioactivities of Omega 3 and Omega 6 Fatty Acids. (2018). Acta Biológica Colombiana, 23(3), 235-242. [Link]

- Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones. (2000).

-

Synthesis of Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

On Exploring Structure–Activity Relationships. (2016). Methods in Molecular Biology, 993, 1-23. [Link]

-

Sharma, R., & Prueksaritanont, T. (2021). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Drug Metabolism and Disposition, 49(11), 1041-1053. [Link]

-

21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. [Link]

-

Carboxylic Acid Derivative Reactions. (2021). YouTube. [Link]

-

Derivatives of Carboxylic Acids. (n.d.). Michigan State University Chemistry. [Link]

-

OChem ACS Review 20 Carboxylic Acid Derivatives Nucleophilic Acyl Substitution. (n.d.). Prexams. [Link]

-

Omega 3 Carboxylic Acids: Side Effects, Uses, Dosage, Interactions, Warnings. (2023). RxList. [Link]

-

Loudon Chapter 20 Review: Carboxylic Acids. (2021). Organic Chemistry at CU Boulder. [Link]

Sources

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Synthesis and structure-activity relationship studies of a series of 5-aryl-4,6-dithianonanedioic acids and related compounds: a novel class of leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxy-7-oxoheptanoic Acid: Nomenclature, Synthesis, and Characterization

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-7-oxoheptanoic acid, a functionalized heptanoic acid derivative of interest in synthetic chemistry and potential applications in drug discovery. Due to the limited availability of information on this specific molecule in current literature, this guide establishes its systematic nomenclature, proposes detailed synthetic pathways based on established organic chemistry principles, and outlines expected characterization methodologies. This document is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound.

Introduction and Nomenclature

4-Ethoxy-7-oxoheptanoic acid is a difunctional organic compound containing a carboxylic acid, an ether, and a ketone functional group. A thorough review of chemical databases and literature indicates that this compound is not widely commercialized or extensively studied. Consequently, a standardized CAS number has not been assigned, and there are no established synonyms.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the carboxylic acid group has the highest priority and is designated as the principal functional group. The seven-carbon chain is numbered starting from the carboxylic acid carbon. The ethoxy and ketone functionalities are treated as substituents and named as prefixes.

Therefore, the systematic IUPAC name for the compound is 4-Ethoxy-7-oxoheptanoic acid .

-

Heptanoic acid: Indicates a seven-carbon carboxylic acid.

-

7-oxo: A ketone group is located at the C7 position.

-

4-ethoxy: An ethoxy group (-OCH2CH3) is attached to the C4 position.

The numbering of the carbon chain is as follows:

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of 4-Ethoxy-7-oxoheptanoic acid can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |

| Solubility | Expected to have some solubility in water due to the carboxylic acid and ether groups, and good solubility in polar organic solvents like ethanol, methanol, and DMSO. |

| Boiling Point | Predicted to be elevated due to hydrogen bonding from the carboxylic acid group. |

| Acidity (pKa) | The pKa is expected to be in the range of typical carboxylic acids, around 4-5. |

Proposed Synthetic Routes

Given the novelty of 4-Ethoxy-7-oxoheptanoic acid, we propose two plausible synthetic pathways based on well-established and reliable organic reactions. These routes are designed to be robust and adaptable in a standard synthetic chemistry laboratory.

Synthetic Route 1: Michael Addition and Subsequent Oxidation

This pathway commences with a Michael addition of ethanol to an α,β-unsaturated aldehyde, followed by a chain extension and a final oxidation step.

Caption: Proposed synthesis of 4-Ethoxy-7-oxoheptanoic acid via Michael addition.

Step 1: Synthesis of 3-Ethoxypropanal

-

Reaction Setup: To a solution of acrolein (1 equivalent) in anhydrous ethanol (used as both reactant and solvent) at 0 °C, add a catalytic amount of a mild base such as sodium ethoxide or triethylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction with a mild acid (e.g., acetic acid). Remove the excess ethanol under reduced pressure. The crude 3-ethoxypropanal can be purified by distillation.

Step 2: Chain Extension via Doebner-von Miller Reaction

-

Reaction Setup: In a flask equipped with a condenser, dissolve 3-ethoxypropanal (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. The reaction proceeds through a condensation followed by decarboxylation.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with diethyl ether. The organic layers are combined, dried, and concentrated to yield 5-ethoxy-6-heptenoic acid, which can be purified by chromatography.

Step 3: Selective Reduction and Esterification

-

Reaction Setup: The unsaturated acid from the previous step is dissolved in ethanol.

-

Reaction Execution: Hydrogenate the double bond using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will also facilitate the esterification of the carboxylic acid in the presence of an acid catalyst (e.g., a few drops of sulfuric acid).

-

Work-up and Purification: Filter off the catalyst and neutralize the acid. The resulting ethyl 5-ethoxyheptanoate is purified by distillation.

Step 4: Introduction of the Oxo Group and Final Hydrolysis

This step would ideally involve a selective oxidation at the 7-position, which is challenging. A more controlled approach would involve a different strategy for the carbon backbone assembly. Therefore, Route 2 presents a more direct approach.

Synthetic Route 2: Grignard Reaction and Selective Oxidation

This more direct route utilizes a Grignard reagent to construct the carbon skeleton, followed by selective protection and oxidation steps.

Caption: Proposed synthesis of 4-Ethoxy-7-oxoheptanoic acid via a Grignard reaction.

Step 1: Protection of 4-Bromobutanol

-

Rationale: The hydroxyl group of 4-bromobutanol must be protected to prevent it from reacting with the Grignard reagent that will be formed subsequently. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.

-

Procedure: Dissolve 4-bromobutanol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF. Add TBDMS-Cl (1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, (4-bromobutoxy)(tert-butyl)dimethylsilane, is purified by column chromatography.

Step 2: Grignard Reagent Formation and Reaction with 3-Ethoxypropanal

-

Grignard Formation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of the protected 4-bromobutanol (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 3-ethoxypropanal (from Route 1, Step 1) (1 equivalent) in anhydrous THF dropwise.

-

Work-up: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate.

Step 3: Deprotection of the Silyl Ether

-

Procedure: Dissolve the crude product from the previous step in THF. Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF.

-

Monitoring: Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture and purify by column chromatography to yield 7-ethoxy-1,4-heptanediol.

Step 4: Selective Oxidation to the Aldehyde

-

Rationale: The primary alcohol needs to be selectively oxidized to an aldehyde in the presence of the secondary alcohol. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation.

-

Procedure (using PCC): To a suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of the diol (1 equivalent) in DCM. Stir at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate to obtain the crude 4-ethoxy-7-hydroxyheptanal.

Step 5: Oxidation to the Carboxylic Acid

-

Rationale: A mild oxidation is required to convert the aldehyde to a carboxylic acid without affecting the ether or the secondary alcohol (which will be oxidized to the ketone in this step). The Pinnick oxidation is a suitable method.

-

Procedure: Dissolve the crude aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger). To this solution, add a solution of sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) in water dropwise.

-

Work-up: Stir for several hours, then quench with sodium sulfite. Acidify the mixture with HCl and extract with ethyl acetate. The organic layers are dried and concentrated to yield the final product, 4-Ethoxy-7-oxoheptanoic acid. Purification can be achieved by column chromatography.

Expected Characterization

The structure of the synthesized 4-Ethoxy-7-oxoheptanoic acid should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - A triplet and quartet corresponding to the ethoxy group. - A multiplet for the proton at C4. - A triplet for the aldehyde proton at C7 (if the aldehyde intermediate is isolated). - A broad singlet for the carboxylic acid proton. - Multiple multiplets for the methylene protons in the heptanoic acid chain. |

| ¹³C NMR | - A peak around 170-180 ppm for the carboxylic acid carbon. - A peak around 200-210 ppm for the ketone carbon. - Peaks corresponding to the ethoxy group carbons. - A peak for the carbon bearing the ethoxy group (C4). - Other peaks for the remaining methylene carbons. |

| IR Spectroscopy | - A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. - A strong absorption around 1710 cm⁻¹ for the C=O stretch of the ketone. - A strong absorption around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - A C-O stretching band for the ether linkage around 1100 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ). - Characteristic fragmentation patterns, including loss of the ethoxy group and cleavage adjacent to the carbonyl groups. |

Conclusion

While 4-Ethoxy-7-oxoheptanoic acid is not a commercially available compound, this technical guide provides the necessary foundational information for its study. The established IUPAC nomenclature clarifies its identity. The proposed synthetic routes, based on well-understood and reliable chemical transformations, offer practical pathways for its synthesis in a laboratory setting. The outlined characterization methods will be crucial for verifying the successful synthesis and purity of this novel compound, paving the way for its potential use in further research and development.

References

-

IUPAC Nomenclature of Organic Chemistry: For rules on naming organic compounds, refer to the official IUPAC guidelines. [Link]

- Michael Addition: For a general overview of the Michael reaction, see: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Grignard Reactions: For detailed procedures and mechanisms of Grignard reactions, see: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Oxidation of Alcohols: For a comprehensive review of methods for oxidizing alcohols, see: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

- Pinnick Oxidation: For the specific protocol of the Pinnick oxidation, refer to: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

An In-depth Technical Guide to 7-(4-Ethoxyphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and material science, the exploration of novel bifunctional molecules is a cornerstone of innovation. Aryl alkanoic acids, a class of compounds characterized by an aromatic ring and a carboxylic acid moiety linked by an alkyl chain, have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet under-documented member of this family: 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid. While a dedicated PubChem Compound Identifier (CID) for this molecule remains elusive, its chemical identity is established under the CAS number 898791-69-0.

The purpose of this document is to provide a comprehensive technical overview of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, moving beyond a simple recitation of facts. We will delve into the causality behind its synthesis, predict its physicochemical and spectroscopic characteristics based on established principles, and explore its potential biological significance by drawing parallels with structurally related compounds. This guide is designed to be a self-validating system of information, grounded in authoritative chemical principles and supported by verifiable references, to empower researchers in their scientific endeavors.

Molecular Overview and Physicochemical Properties

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is a keto-acid featuring a heptanoic acid backbone. The carbonyl group at the 7-position is part of an aryl ketone, specifically attached to a 4-ethoxyphenyl group. This unique structure, combining a hydrophilic carboxylic acid tail with a more lipophilic aromatic head, suggests potential for a range of chemical interactions and biological activities.

Below is a table summarizing its known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 898791-69-0 | Chemical Supplier Data |

| Molecular Formula | C₁₅H₂₀O₄ | Chemical Supplier Data |

| Molecular Weight | 264.32 g/mol | Calculated |

| Boiling Point | 454 °C | Chemical Supplier Data |

| Predicted LogP | 3.2 - 3.8 | Cheminformatics Prediction |

| Predicted pKa | ~4.8 (Carboxylic Acid) | Chemical Analogy |

| Appearance | Likely a white to off-white solid | Chemical Analogy |

Chemical Structure:

Caption: Chemical structure of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid.

Synthesis Protocol: A Friedel-Crafts Acylation Approach

The most logical and established method for the synthesis of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a derivative of pimelic acid.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Reaction Scheme:

Caption: Proposed synthesis of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid.

Step-by-Step Methodology:

Materials:

-

Phenetole (Ethoxybenzene)

-

Pimelic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

NMR Spectrometer

-

FT-IR Spectrometer

-

Mass Spectrometer

Procedure:

Part 1: Preparation of Pimeloyl Chloride

-

Causality: The carboxylic acid groups of pimelic acid are not sufficiently electrophilic to directly acylate the aromatic ring. Conversion to the more reactive acid chloride is necessary.

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

To the flask, add pimelic acid and an excess of thionyl chloride (approximately 2.5 equivalents).

-

Gently heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting pimeloyl chloride is typically used in the next step without further purification.

Part 2: Friedel-Crafts Acylation

-

Causality: A Lewis acid catalyst, such as aluminum chloride, is required to activate the acyl chloride, generating a highly electrophilic acylium ion that can be attacked by the electron-rich aromatic ring of phenetole.[2]

-

In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (approximately 2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pimeloyl chloride in anhydrous dichloromethane to the stirred suspension.

-

After the addition is complete, add a solution of phenetole (1 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition of phenetole is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This quenches the reaction and hydrolyzes the aluminum complexes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.9 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~6.9 | d | 2H | Aromatic protons meta to the carbonyl group |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~2.9 | t | 2H | -CH₂- adjacent to the carbonyl group |

| ~2.4 | t | 2H | -CH₂- adjacent to the carboxylic acid |

| ~1.7 | m | 4H | -CH₂- groups at positions 3 and 5 |

| ~1.4 | m | 2H | -CH₂- group at position 4 |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

~200 ppm: Carbonyl carbon of the ketone.

-

~180 ppm: Carbonyl carbon of the carboxylic acid.

-

~163 ppm: Aromatic carbon attached to the ethoxy group.

-

~130 ppm: Aromatic carbons ortho to the carbonyl group.

-

~129 ppm: Quaternary aromatic carbon attached to the ketone.

-

~114 ppm: Aromatic carbons meta to the carbonyl group.

-

~64 ppm: Methylene carbon of the ethoxy group (-OCH₂-).

-

~38 ppm: Methylene carbon adjacent to the ketone.

-

~34 ppm: Methylene carbon adjacent to the carboxylic acid.

-

~29, 25, 24 ppm: Remaining methylene carbons of the heptanoic acid chain.

-

~15 ppm: Methyl carbon of the ethoxy group.

FT-IR (Predicted, KBr):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretch of the aryl ketone.

-

~1600, 1510 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the ether.

Potential Biological Activities and Applications

Direct biological studies on 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid have not been identified in the reviewed literature. However, the broader class of aryl alkanoic acids is rich with biologically active compounds.[3]

Potential as an Antimicrobial Agent:

-

Rationale: Many aryl alkanoic acids have demonstrated antimicrobial properties.[3] The combination of a lipophilic aromatic portion and a polar carboxylic acid allows for interaction with bacterial cell membranes, potentially disrupting their integrity or inhibiting key metabolic enzymes. The specific ethoxyphenyl group may modulate this activity.

Potential as an Anti-inflammatory Agent:

-

Rationale: A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are aryl alkanoic acid derivatives (e.g., ibuprofen, naproxen). While the mechanism of action of these drugs is primarily through the inhibition of cyclooxygenase (COX) enzymes, the structural motifs present in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid suggest that it could be investigated for similar activities.

Potential as a Building Block in Drug Discovery:

-

Rationale: The presence of two distinct functional groups, a carboxylic acid and a ketone, makes this molecule a versatile intermediate for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, oximation, or Wittig reactions. This allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical mechanism of antimicrobial action.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is not publicly available. However, based on its chemical structure and the known hazards of its precursors and related compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion and Future Directions

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid represents an intriguing, yet underexplored, molecule. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous compounds. The lack of a dedicated PubChem CID and extensive literature highlights an opportunity for further research.

Future work should focus on:

-

Experimental Validation: Performing the synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm the predicted data.

-

Biological Screening: Investigating the antimicrobial, anti-inflammatory, and cytotoxic activities of the pure compound.

-

Derivative Synthesis: Utilizing the carboxylic acid and ketone functionalities to create a library of derivatives for SAR studies.

-

Database Submission: Submitting the experimentally verified data to public chemical databases like PubChem to aid future research efforts.

By providing this foundational knowledge, we hope to stimulate further investigation into 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid and unlock its potential in various scientific domains.

References

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 7-(4-Ethoxyphenyl)-7-oxoheptanoic Acid

Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing 7-(4-ethoxyphenyl)-7-oxoheptanoic acid , a critical structural motif often utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a zinc-binding group precursor in Histone Deacetylase (HDAC) inhibitors.

The synthesis leverages a Friedel-Crafts acylation strategy.[1][2][3] Unlike short-chain analogs (succinic or glutaric), the 7-carbon chain length prevents the use of stable cyclic anhydrides. Therefore, this protocol utilizes ethyl 6-chloroformylhexanoate (ethyl pimeloyl chloride) as the electrophile. This approach circumvents the polymerization issues associated with pimelic anhydride and ensures high para-regioselectivity due to the steric directing effects of the ethoxy group on the phenetole substrate.

Key Technical Advantages of This Protocol:

-

Regiocontrol: >95% para-selectivity achieved via steric steering and solvent polarity modulation.

-

Scalability: Stepwise ester-intermediate isolation prevents purification bottlenecks associated with di-acid side products.

-

Safety: Controlled addition rates manage the exothermicity of aluminum chloride (

) complexation.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a two-stage workflow:

-

Friedel-Crafts Acylation: Coupling phenetole with ethyl 6-chloroformylhexanoate to form the ester intermediate.

-

Saponification: Selective hydrolysis of the ethyl ester to yield the free carboxylic acid.

Reaction Pathway Diagram[5]

Figure 1: Synthetic workflow for 7-(4-ethoxyphenyl)-7-oxoheptanoic acid. The pathway highlights the isolation of the ester intermediate to ensure purity.

Experimental Protocol

Part A: Friedel-Crafts Acylation

Objective: Synthesis of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Phenetole (Ethoxybenzene) | 122.16 | 1.0 | Substrate |

| Ethyl 6-chloroformylhexanoate | 206.67 | 1.1 | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.2 - 1.5 | Catalyst |

| Dichloromethane (DCM) | - | 10 V | Solvent |

| 1M HCl | - | Excess | Quenching Agent |

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon/nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Lewis Acid Suspension: Charge the RBF with anhydrous

(1.2 eq) and dry DCM (5 volumes). Cool the suspension to 0°C using an ice/water bath.-

Expert Insight: DCM is preferred over nitrobenzene for easier workup, despite nitrobenzene offering slightly better solubility for the complex.

-

-

Electrophile Activation: Mix Ethyl 6-chloroformylhexanoate (1.1 eq) with DCM (2 volumes). Add this solution dropwise to the

suspension over 20 minutes, maintaining temperature <5°C. Stir for 15 minutes to generate the acylium ion species. -

Substrate Addition: Dissolve Phenetole (1.0 eq) in DCM (3 volumes). Add this solution dropwise to the activated acylium complex.

-

Critical Control Point: The reaction is exothermic. Rapid addition leads to poly-acylation or ortho-substitution. Maintain T < 5°C.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx. 10% v/v of total volume). Stir vigorously until the aluminum complex breaks down and layers separate.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Wash combined organics with saturated

(to remove traces of free acid/HCl) and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude ester is often pure enough for hydrolysis. If necessary, purify via flash column chromatography (

, Hexane/EtOAc gradient).

Part B: Hydrolysis to Target Acid

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Step-by-Step Methodology

-

Solubilization: Dissolve the crude ester from Part A in Ethanol (5 volumes).

-

Saponification: Add an aqueous solution of NaOH (2.5 eq, 2M concentration).

-

Reflux: Heat the mixture to 60°C for 2 hours. Monitor the disappearance of the ester spot on TLC.

-

Isolation:

-

Concentrate the ethanol in vacuo.

-

Dilute the residue with water.

-

Wash: Extract the basic aqueous phase with Diethyl Ether (to remove unreacted phenetole or neutral byproducts). Discard the ether layer.

-

-

Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 6M HCl to pH 1–2. The product will precipitate as a white/off-white solid.

-

Filtration & Drying: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

-

Recrystallization: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required for biological assays.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

- 12.0 ppm (s, 1H, -COOH )

- 7.9 ppm (d, 2H, Ar-H ortho to carbonyl) – Indicates para-substitution.

- 7.0 ppm (d, 2H, Ar-H ortho to ethoxy)

- 4.1 ppm (q, 2H, -O-CH 2-CH3)

- 2.9 ppm (t, 2H, -C(=O)-CH 2-)

- 2.2 ppm (t, 2H, -CH2-COOH )

- 1.3–1.6 ppm (m, 6H, internal methylene chain)

-

Mass Spectrometry (ESI):

-

Calculate [M+H]+: 265.14

-

Observe [M-H]-: 263.13 (Negative mode often clearer for carboxylic acids).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Ortho-Isomer Contamination | Temperature too high during addition | Ensure addition is performed strictly at 0–5°C. Steric bulk of ethoxy usually favors para, but heat overcomes this selectivity. |

| "Oiling Out" during Acidification | Impurities or rapid pH change | Acidify slowly with stirring. If oil forms, extract with EtOAc, dry, and recrystallize. |

| Incomplete Hydrolysis | Steric hindrance or low Temp | Ensure the reaction is heated to at least 60°C. Use MeOH/THF mixtures if solubility is poor. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Friedel-Crafts Acylation).

-

Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Authoritative text on Lewis Acid catalysis mechanisms).

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for electrophilic aromatic substitution).[1]

-

BenchChem Application Notes. Synthesis of 7-Oxoheptanoic Acid Derivatives. (General protocols for long-chain keto acids).

Sources

Application Notes and Protocols for the Reduction of 7-(4-Ethoxyphenyl)-7-oxoheptanoic Acid to Alcohols

Introduction

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is a bifunctional molecule featuring both a ketone and a carboxylic acid. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The selective or complete reduction of its carbonyl functionalities to the corresponding alcohols—a secondary alcohol from the ketone and a primary alcohol from the carboxylic acid—yields valuable derivatives for further synthetic elaboration or biological evaluation. This guide provides detailed, field-proven protocols for the controlled reduction of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, enabling the synthesis of three distinct products: the corresponding hydroxy-acid, the keto-alcohol, and the diol. The protocols are designed for practical application in a research setting, with an emphasis on the rationale behind procedural steps and reagent choices to ensure reproducibility and safety.

Chemoselective Reduction Strategies

The presence of two distinct carbonyl groups in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid allows for targeted reductions, provided the appropriate choice of reducing agent is made. The primary synthetic targets accessible via reduction are:

-

7-Hydroxy-7-(4-ethoxyphenyl)heptanoic acid: The product of the selective reduction of the ketone.

-

8-Hydroxy-8-(4-ethoxyphenyl)octan-1-ol: The product of the selective reduction of the carboxylic acid.

-

7-(4-Ethoxyphenyl)heptane-1,7-diol: The product of the complete reduction of both the ketone and the carboxylic acid.

The choice of reducing agent is paramount in achieving the desired chemoselectivity. This is governed by the inherent reactivity differences between ketones and carboxylic acids, and the varying potencies of hydride donors.

Protocol I: Selective Reduction of the Ketone with Sodium Borohydride (NaBH₄)

Principle and Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[1] It is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Crucially, under standard conditions, NaBH₄ is not sufficiently reactive to reduce less electrophilic functional groups such as carboxylic acids and esters.[1][4] This difference in reactivity allows for the chemoselective reduction of the ketone in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, leaving the carboxylic acid moiety intact.[5][6] The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[1]

Experimental Protocol

Materials:

-

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Note: Hydrogen gas evolution will occur, so ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cautiously quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

-

Acidification: Acidify the reaction mixture to a pH of ~2-3 with 1 M HCl. This step protonates the carboxylate salt and the alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-hydroxy-7-(4-ethoxyphenyl)heptanoic acid.

Data Summary

| Parameter | Value |

| Starting Material | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Stoichiometry | 1.5 - 2.0 equivalents of NaBH₄ |

| Solvent | Methanol |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Expected Product | 7-Hydroxy-7-(4-ethoxyphenyl)heptanoic acid |

| Anticipated Yield | 85-95% |

Workflow Diagram

Caption: Workflow for the selective ketone reduction using NaBH₄.

Protocol II: Complete Reduction to the Diol with Lithium Aluminum Hydride (LiAlH₄)

Principle and Rationale

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing a wide range of carbonyl-containing functional groups.[7][8] Unlike sodium borohydride, LiAlH₄ readily reduces both ketones and carboxylic acids to their corresponding alcohols.[9][10][11] The reduction of a carboxylic acid with LiAlH₄ is a robust transformation that proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[12][13] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents.[8][9] Therefore, this reaction must be conducted under strictly anhydrous conditions, typically in an aprotic ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol

Materials:

-

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (flame-dried)

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

-

LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the stirred LAH suspension over 30-45 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cooling and Quenching (Fieser workup): Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow and careful sequential dropwise addition of:

-

'x' mL of deionized water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of deionized water.

-

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

-

Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude diol.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 7-(4-ethoxyphenyl)heptane-1,7-diol.

Data Summary

| Parameter | Value |

| Starting Material | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Stoichiometry | 3.0 - 4.0 equivalents of LiAlH₄ |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Product | 7-(4-Ethoxyphenyl)heptane-1,7-diol |

| Anticipated Yield | 80-90% |

Workflow Diagram

Caption: Workflow for the complete reduction using LiAlH₄.

Protocol III: Selective Reduction of the Carboxylic Acid with Borane (BH₃)

Principle and Rationale

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective reagents for the reduction of carboxylic acids to primary alcohols.[14] A key advantage of borane is its chemoselectivity; it reduces carboxylic acids in preference to many other functional groups, including ketones.[14][15] This selectivity is contrary to that of NaBH₄. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by further equivalents of borane. Therefore, BH₃·THF is the reagent of choice for the selective reduction of the carboxylic acid moiety in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid.

Experimental Protocol

Materials:

-

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (flame-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup and Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Borane: Slowly add the 1 M solution of BH₃·THF (2.0-3.0 eq) dropwise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Hydrolysis: Add 1 M HCl and stir the mixture for 30 minutes.

-

Extraction: Extract the product with ethyl acetate (3 x volume of THF used).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 8-hydroxy-8-(4-ethoxyphenyl)octan-1-ol.

Data Summary

| Parameter | Value |

| Starting Material | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid |

| Reducing Agent | Borane-Tetrahydrofuran (BH₃·THF) |

| Stoichiometry | 2.0 - 3.0 equivalents of BH₃ |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Product | 8-Hydroxy-8-(4-ethoxyphenyl)octan-1-ol |

| Anticipated Yield | 80-90% |

Workflow Diagram

Caption: Workflow for the selective carboxylic acid reduction using BH₃·THF.

Alternative and Advanced Methods

While the protocols detailed above represent the most common and reliable methods, other strategies can be employed:

-

Catalytic Hydrogenation: The aryl ketone functionality can be reduced via catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[16] This method can be advantageous for its operational simplicity and avoidance of metal hydride waste. However, achieving selectivity over the carboxylic acid can be challenging, and over-reduction of the aromatic ring is a potential side reaction under harsh conditions.[16]

-

Carboxylic Acid Activation: An alternative to using borane for the selective reduction of the carboxylic acid involves a two-step process. First, the carboxylic acid is activated, for example, by conversion to a mixed anhydride.[17][18] This activated intermediate is then susceptible to reduction by a milder reagent like NaBH₄.[14][18]

Conclusion